![molecular formula C20H15NO5 B12602425 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate CAS No. 646507-39-3](/img/structure/B12602425.png)
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans, also known as coumarins, are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a cyano group, a benzopyran moiety, and a benzoate ester, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
The synthesis of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate typically involves multiple steps, starting with the preparation of the benzopyran core. One common method involves the base-catalyzed reaction of 2-hydroxybenzaldehydes with alkyl cyanoacetates to form 2-oxo-2H-1-benzopyran-3-carbonitriles . This intermediate can then be further reacted with appropriate reagents to introduce the propyl benzoate moiety. Industrial production methods often employ optimized reaction conditions, such as the use of green solvents and catalysts, to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzopyran moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate involves its interaction with specific molecular targets and pathways. The benzopyran moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate can be compared with other benzopyran derivatives, such as:
Methyl 3-amino-2-cyano-3-(2-oxo-2H-1-benzopyran-3-yl)-2-propenoates: These compounds share a similar benzopyran core but differ in their functional groups and biological activities.
2-oxo-2H-1-benzopyran-3-carbonitriles: These compounds are intermediates in the synthesis of various benzopyran derivatives and have distinct chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propiedades
Número CAS |
646507-39-3 |
|---|---|
Fórmula molecular |
C20H15NO5 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] benzoate |
InChI |
InChI=1S/C20H15NO5/c21-13-17(25-20(23)15-4-2-1-3-5-15)10-11-24-16-8-6-14-7-9-19(22)26-18(14)12-16/h1-9,12,17H,10-11H2 |
Clave InChI |
YIPIQPUIOUIYDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC(CCOC2=CC3=C(C=C2)C=CC(=O)O3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


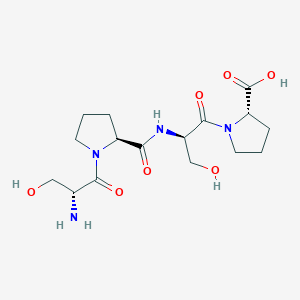
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)

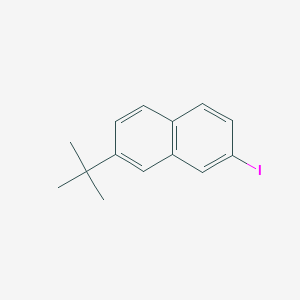
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
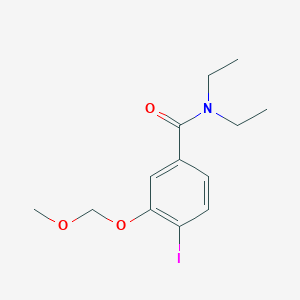
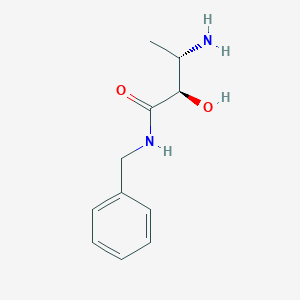
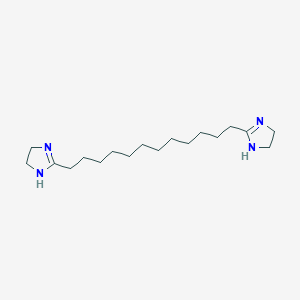
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
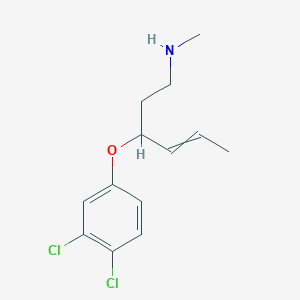
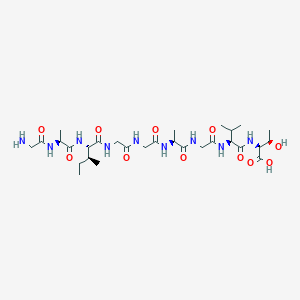
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
